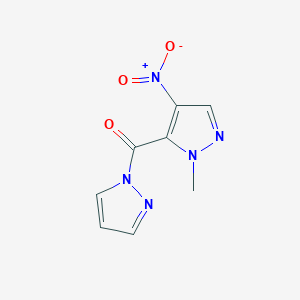![molecular formula C23H29N3O6S B11100907 1-[(4-methylphenyl)sulfonyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B11100907.png)
1-[(4-methylphenyl)sulfonyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylphenyl)sulfonyl]-N’~4~-[(E)-1-(2,4,6-trimethoxyphenyl)methylidene]-4-piperidinecarbohydrazide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a sulfonyl group attached to a piperidine ring, which is further connected to a trimethoxyphenyl group through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)sulfonyl]-N’~4~-[(E)-1-(2,4,6-trimethoxyphenyl)methylidene]-4-piperidinecarbohydrazide typically involves multiple steps. One common approach starts with the preparation of the piperidinecarbohydrazide core, followed by the introduction of the sulfonyl and trimethoxyphenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)sulfonyl]-N’~4~-[(E)-1-(2,4,6-trimethoxyphenyl)methylidene]-4-piperidinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
1-[(4-methylphenyl)sulfonyl]-N’~4~-[(E)-1-(2,4,6-trimethoxyphenyl)methylidene]-4-piperidinecarbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-N’~4~-[(E)-1-(2,4,6-trimethoxyphenyl)methylidene]-4-piperidinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl) indole derivatives: These compounds share a similar sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
4-hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzimidazole-6-carboxamide: This compound also contains a sulfonyl group and has applications in medicinal chemistry.
Uniqueness
1-[(4-methylphenyl)sulfonyl]-N’~4~-[(E)-1-(2,4,6-trimethoxyphenyl)methylidene]-4-piperidinecarbohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H29N3O6S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29N3O6S/c1-16-5-7-19(8-6-16)33(28,29)26-11-9-17(10-12-26)23(27)25-24-15-20-21(31-3)13-18(30-2)14-22(20)32-4/h5-8,13-15,17H,9-12H2,1-4H3,(H,25,27)/b24-15+ |
InChI Key |
AGENBVRTXSEZMU-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=C(C=C(C=C3OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=C(C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B11100824.png)
![2-({2-[(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B11100826.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11100839.png)

![2,3,3-Trichloroprop-2-en-1-yl 6-[(2,4-dimethoxypyrimidin-5-yl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B11100851.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11100852.png)
![2-(2-methylphenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11100861.png)
![4-amino-N'-{(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11100862.png)
![4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11100864.png)

![2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B11100880.png)
![2-[(3,5-Dimethoxybenzoyl)amino]-5-methylbenzoic acid](/img/structure/B11100881.png)
![N-[4-(decyloxy)phenyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B11100895.png)
